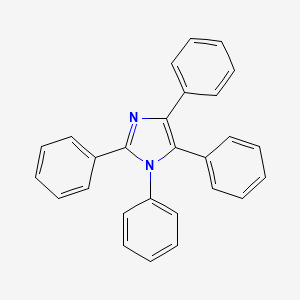![molecular formula C15H18N2OS B14146984 4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide CAS No. 438225-29-7](/img/structure/B14146984.png)
4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Amide Formation: The carboxamide group is introduced by reacting the thiophene derivative with an amine, such as 1-(pyridin-4-yl)ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for glaucoma treatment.
Uniqueness
4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
CAS No. |
438225-29-7 |
|---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-ethyl-5-methyl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H18N2OS/c1-4-13-11(3)19-9-14(13)15(18)17-10(2)12-5-7-16-8-6-12/h5-10H,4H2,1-3H3,(H,17,18) |
InChI Key |
OPZJXVZEEMLFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC(C)C2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
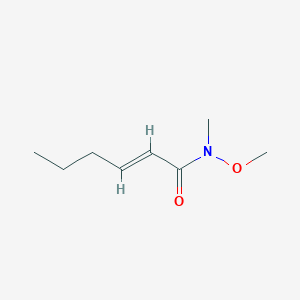
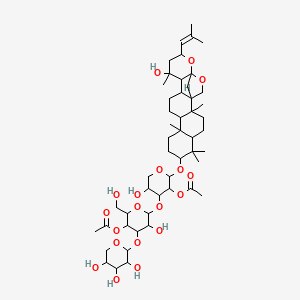
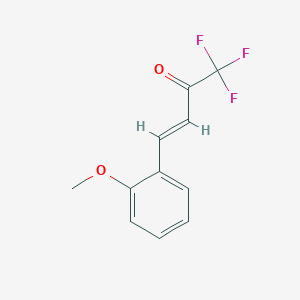
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
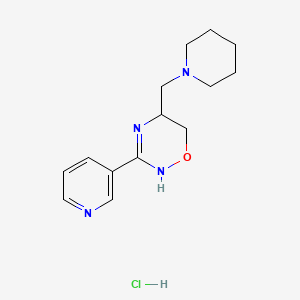
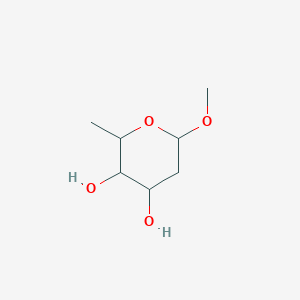
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
